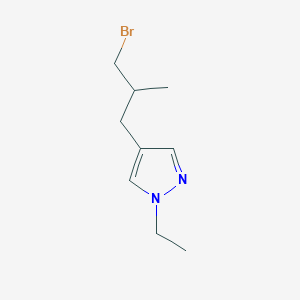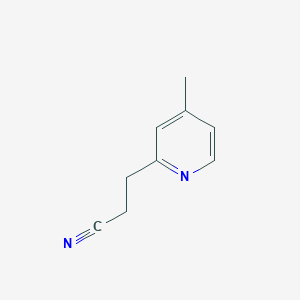
3-(4-Methylpyridin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H10N2 It features a pyridine ring substituted with a methyl group at the 4-position and a propanenitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(4-Methylpyridin-2-yl)propanenitrile typically begins with 4-methylpyridine and acrylonitrile.
Reaction Conditions: A common method involves the alkylation of 4-methylpyridine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Purification: The product is purified by distillation or recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts and automated control systems are often employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Oxidation: 3-(4-Methylpyridin-2-yl)propanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, 3-(4-Methylpyridin-2-yl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
While not a drug itself, this compound can be used in medicinal chemistry to design and synthesize new pharmaceutical agents. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism by which 3-(4-Methylpyridin-2-yl)propanenitrile exerts its effects depends on the specific reactions it undergoes. In general, the nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in electrophilic aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-(4-Bromopyridin-2-yl)propanenitrile: Similar structure but with a bromine atom instead of a methyl group.
2-(Pyridin-2-yl)propanenitrile: Lacks the methyl group on the pyridine ring.
4-Methylpyridine: The parent compound without the propanenitrile group.
Uniqueness
3-(4-Methylpyridin-2-yl)propanenitrile is unique due to the presence of both a methyl group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
71858-92-9 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
3-(4-methylpyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c1-8-4-6-11-9(7-8)3-2-5-10/h4,6-7H,2-3H2,1H3 |
InChIキー |
DSPRXCBKGXZTBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)

![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)
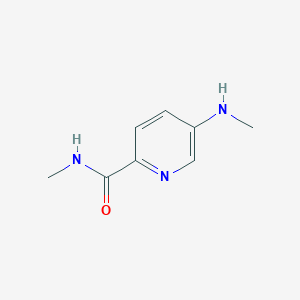
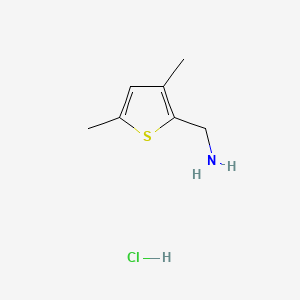
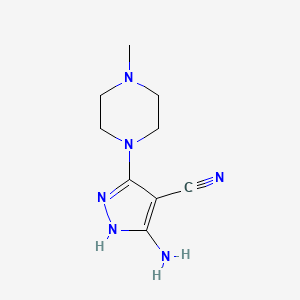
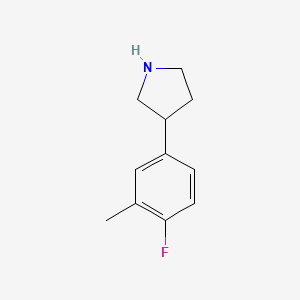
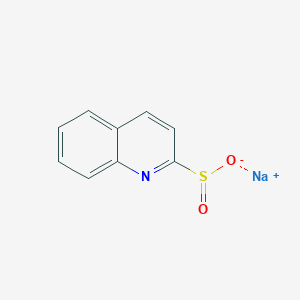
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
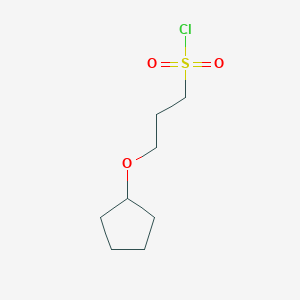

![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
